molecular formula C4H5IN4 B183915 2-Hydrazino-5-iodopyrimidine CAS No. 63558-64-5

2-Hydrazino-5-iodopyrimidine

Cat. No.: B183915
CAS No.: 63558-64-5
M. Wt: 236.01 g/mol
InChI Key: XEJKRMCQZDXCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazino-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H5IN4 It is a derivative of pyrimidine, characterized by the presence of hydrazino and iodine substituents at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-5-iodopyrimidine typically involves the nucleophilic substitution of halogen atoms in pyrimidine derivativesFor instance, 2-chloro-5-iodopyrimidine can be reacted with hydrazine hydrate in a solvent such as ethanol or tetrahydrofuran at elevated temperatures to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-5-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be obtained.

    Hydrazones: Formed through condensation reactions with carbonyl compounds.

Mechanism of Action

The mechanism of action of 2-Hydrazino-5-iodopyrimidine involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Hydrazino-5-iodopyrimidine is unique due to the presence of both hydrazino and iodine substituents, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

(5-iodopyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJKRMCQZDXCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474783
Record name 2-hydrazino-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63558-64-5
Record name 2-hydrazino-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazino-5-iodopyrimidine
Reactant of Route 2
2-Hydrazino-5-iodopyrimidine
Reactant of Route 3
2-Hydrazino-5-iodopyrimidine
Reactant of Route 4
2-Hydrazino-5-iodopyrimidine
Reactant of Route 5
Reactant of Route 5
2-Hydrazino-5-iodopyrimidine
Reactant of Route 6
2-Hydrazino-5-iodopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.